3,5-Dibromo-3a,7a-dihydro-1H-indazole

Description

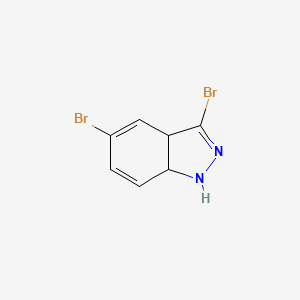

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-3a,7a-dihydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3,5-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJQPTLKDVGGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1NN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-3a,7a-dihydro-1H-indazole chemical structure and properties

The following technical guide provides an in-depth analysis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole , a specialized heterocyclic scaffold. While often encountered as a stable intermediate in the synthesis of the fully aromatic 3,5-dibromo-1H-indazole (a critical pharmacophore in kinase inhibitors), the dihydro form possesses distinct structural and chemical properties valuable for fragment-based drug discovery (FBDD) and stereoselective synthesis.[1]

Chemical Class: Bicyclic Pyrazoline / Dihydroindazole

CAS Registry Number: 1993149-06-6

Molecular Formula: C

Executive Summary

3,5-Dibromo-3a,7a-dihydro-1H-indazole represents a partially saturated bicyclic system consisting of a pyrazole ring fused to a cyclohexadiene moiety across the 3a and 7a bridgehead carbons.[1] Unlike its fully aromatic analog (3,5-Dibromo-1H-indazole ), this compound features sp

This scaffold serves two primary roles in high-value chemical research:

-

Synthetic Precursor: It is the direct [3+2] cycloaddition product en route to aromatic indazoles, often requiring controlled oxidation to aromatize.[1]

-

Fsp

Building Block: In modern drug discovery, it offers a "3D" alternative to flat aromatic cores, improving solubility and providing unique vectors for protein-ligand interactions.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The core distinction between the dihydro and aromatic forms lies in the bridgehead carbons (C3a and C7a).[1]

| Feature | 3,5-Dibromo-3a,7a-dihydro-1H-indazole | 3,5-Dibromo-1H-indazole (Aromatic) |

| Hybridization (Bridgehead) | sp | sp |

| Geometry | Buckled/Bent (Cis-fused [4.3.0] system) | Planar (Flat aromatic system) |

| Aromaticity | Non-aromatic (isolated alkenes) | Fully aromatic (10 |

| Solubility | Higher in aliphatic solvents | Higher in polar organic solvents |

| Reactivity | Susceptible to oxidation/elimination | Electrophilic Aromatic Substitution (SEAr) |

Tautomerism and Stability

The 3a,7a-dihydro structure contains an N-H bond in the pyrazole ring.[1] Depending on the substitution pattern, it may exist in equilibrium with its tautomeric forms, though the 1H-isomer is generally favored.[1]

-

Stability Warning: The dihydro core is thermodynamically less stable than the aromatic indole/indazole system.[1] It is prone to oxidative aromatization (loss of H

) upon exposure to air, light, or mild oxidants (e.g., DDQ, MnO

Synthesis & Production Pathways

The synthesis of 3,5-dibromo-3a,7a-dihydro-1H-indazole typically proceeds via a [3+2] 1,3-Dipolar Cycloaddition , a reaction class known for high atom economy and stereocontrol.[1]

Mechanism: The Diazo-Diene Cycloaddition

The formation involves the reaction of a diazo species (providing the N-N bond) with a brominated cyclic diene or quinone derivative.[1]

-

Precursors:

-

Cycloaddition: The 1,3-dipole adds across the double bond of the cyclohexadiene.[1] Regioselectivity is governed by the electronic withdrawing effects of the bromine atoms.[1]

-

Isolation: The dihydro product precipitates or is isolated via chromatography on neutral alumina (silica may catalyze aromatization).[1]

Visualization of Synthesis Pathway

The following diagram illustrates the conversion from precursors to the dihydro intermediate and its subsequent aromatization.

Caption: Synthesis pathway showing the [3+2] cycloaddition formation of the dihydro scaffold and its potential oxidation to the aromatic indazole.

Experimental Protocols

Synthesis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole Core

Note: This protocol assumes the use of a generated diazo species reacting with a brominated cyclic alkene.[1]

Reagents:

-

Brominated Cyclohexadiene derivative (1.0 equiv)[1]

-

Hydrazine hydrate (1.2 equiv) or Diazoalkane precursor[1]

-

Solvent: Ethanol or THF (anhydrous)[1]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Dissolve the brominated diene in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C.

-

Addition: Add the hydrazine/diazo source dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent immediate aromatization.[1]

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor via TLC (eluent: Hexane/EtOAc 4:1).[1] The dihydro product typically appears as a less polar spot compared to the hydrazine but more polar than the aromatic indazole.[1]

-

Work-up: Quench with cold water. Extract with diethyl ether.[1] Wash organic layer with brine, dry over Na

SO -

Purification: Crucial Step. Do not use acidic silica gel, as it promotes aromatization.[1] Use Neutral Alumina flash chromatography or recrystallization from cold ethanol.[1]

Aromatization to 3,5-Dibromo-1H-indazole

If the goal is the aromatic scaffold (e.g., for kinase inhibitor synthesis), the dihydro compound is oxidized.[1]

Protocol:

-

Dissolve 3,5-Dibromo-3a,7a-dihydro-1H-indazole in Dichloromethane (DCM).

-

Add 1.1 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

.[1] -

Stir at RT for 1–4 hours.

-

Filter through a Celite pad to remove oxidant residues.[1]

-

Evaporate solvent to yield the aromatic 3,5-dibromo-1H-indazole (CAS 40598-76-3).[1]

Applications in Drug Development[1][3][7]

The "Escape from Flatland"

While the aromatic analog is a privileged scaffold for kinase inhibitors (e.g., targeting VEGFR, PDGFR), the 3a,7a-dihydro form is gaining traction in Fragment-Based Drug Discovery (FBDD) .[1]

-

Vector Diversity: The buckled shape allows substituents at the 3- and 5-positions to project into unique pockets of a target protein that planar molecules cannot access.[1]

-

Solubility: The disruption of planarity and reduction in aromatic stacking interactions significantly improves aqueous solubility, a common bottleneck in indazole drug candidates.[1]

Functionalization Logic

The 3,5-dibromo substitution pattern allows for orthogonal functionalization, even in the dihydro form:

-

C3-Br (Pyrazole): Highly reactive towards nucleophilic aromatic substitution (if aromatized) or metal-halogen exchange.[1]

-

C5-Br (Cyclohexadiene): Reacts as a vinyl/allylic bromide, suitable for Suzuki-Miyaura coupling under mild conditions to prevent aromatization.[1]

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential mutagen (due to alkylating capability of brominated intermediates).[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Light Sensitive (light accelerates aromatization).[1]

-

Disposal: Halogenated organic waste streams.

References

-

Sigma-Aldrich. Product Specification: 3,5-Dibromo-3a,7a-dihydro-1H-indazole (CAS 1993149-06-6).[1][2]Link[1]

-

BenchChem. 4,6-Dibromo-1H-indazole and Indazole Derivatives: Structure and Reactivity. BenchChem Technical Support, 2025.[1] Link[1]

-

Giraud, F., et al. C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand, 2025.[1] (Discusses halogenation and reactivity of indazole cores). Link

-

Ying, S., et al. Ultrasound-assisted bromination of indazoles at the C3 position.[1] RSC Advances, 2023, 13, 581-585.[1] (Mechanistic insights into bromination patterns). Link[1]

-

Luo, Z., et al. Synthesis of Polycyclic Pyrazoles via [3+2]-Cycloaddition.[1] PMC, 2025.[1] (Describes the isolation of stable dihydro-indazole intermediates). Link

Sources

Navigating the Synthetic Landscape of Brominated Indazoles: A Technical Guide to 3,5-Dibromo-1H-indazole and its Dihydro Analogs

For Immediate Release

This technical guide offers an in-depth exploration of 3,5-Dibromo-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. While the specific dihydro variant, 3,5-Dibromo-3a,7a-dihydro-1H-indazole, is not extensively documented in current scientific literature, this paper will provide a comprehensive overview of its aromatic precursor, including its chemical identifiers, synthesis, and reactivity. Furthermore, we will delve into established methodologies for the synthesis of dihydroindazoles, providing a foundational understanding for the potential creation of the titular dihydro compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in halogenated heterocyclic scaffolds.

Core Compound Identification: 3,5-Dibromo-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a variety of FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for designing enzyme inhibitors and receptor modulators. The brominated derivative, 3,5-Dibromo-1H-indazole, serves as a versatile building block for the synthesis of more complex molecules through functionalization of its bromine-substituted positions.

A comprehensive summary of the key identifiers for 3,5-Dibromo-1H-indazole is provided in the table below:

| Identifier | Value | Source |

| CAS Number | 40598-76-3 | |

| Molecular Formula | C₇H₄Br₂N₂ | |

| Molecular Weight | 275.93 g/mol | |

| Synonyms | 3,5-Dibromoindazole |

Synthesis and Elucidation of 3,5-Dibromo-1H-indazole

The synthesis of 3,5-Dibromo-1H-indazole can be approached through the direct bromination of an indazole precursor. A plausible and efficient method involves the use of a suitable brominating agent. For instance, the bromination of indazoles at the C3 position has been successfully achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions, offering a rapid and high-yielding protocol. While a specific procedure for the 3,5-dibromination is not detailed in the immediate search results, a two-step process involving the initial synthesis of 5-bromo-1H-indazole followed by a subsequent bromination at the C3 position is a logical synthetic strategy. 5-bromo-1H-indazole can be used as a starting material for the preparation of 3,5-Dibromo-1H-indazole.

Caption: Conceptual workflow for the synthesis of 3,5-Dibromo-1H-indazole.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the two bromine atoms. Data for the parent 1H-indazole shows protons in the range of 7.1 to 8.1 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons attached to the bromine atoms would exhibit chemical shifts characteristic of halogenated aromatic carbons. For N-substituted indazoles, the chemical shift of C3 is a useful indicator of the substitution pattern, typically around 135 ppm for 1-substituted indazoles.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 275.93 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.

Reactivity and Synthetic Utility

The two bromine atoms on the 3,5-Dibromo-1H-indazole scaffold possess differential reactivity, which can be exploited for selective functionalization. The C-Br bond at the C3 position is generally more susceptible to nucleophilic substitution and certain cross-coupling reactions compared to the C-Br bond on the benzene ring. This difference in reactivity is crucial for its application as a versatile building block in the synthesis of complex pharmaceutical compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atoms on the indazole ring serve as excellent handles for these transformations, allowing for the introduction of a wide range of substituents. The ability to perform these reactions regioselectively is a key advantage in multi-step syntheses. For instance, in dihalogenated systems, the more reactive C-Br bond can be selectively coupled under milder conditions, leaving the less reactive halogen for a subsequent transformation. This stepwise functionalization enables the construction of diverse molecular architectures from a single starting material.

The Elusive Dihydro-indazole: A Path Forward

While 3,5-Dibromo-3a,7a-dihydro-1H-indazole remains a compound with limited available data, its synthesis can be conceptually approached through established methods for creating dihydroindazoles. These methods generally fall into two categories: the reduction of the aromatic indazole ring or cycloaddition reactions.

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed, offering good yields and tolerance to various functional groups on the aromatic ring. Additionally, a cascade hexadehydro-Diels–Alder/[3 + 2] cycloaddition reaction has been described for the efficient construction of fully substituted 2,3-dihydro-1H-indazole scaffolds.

Caption: Potential synthetic pathways to 3,5-Dibromo-3a,7a-dihydro-1H-indazole.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The introduction of bromine atoms onto the indazole ring provides a strategic advantage for lead optimization. The bromine atoms can serve as handles for further chemical modifications, enabling the exploration of the structure-activity relationship (SAR) of a compound series.

Brominated indazoles are key intermediates in the synthesis of several potent kinase inhibitors and other therapeutic agents. For example, the indazole core is present in drugs like Axitinib, a tyrosine kinase inhibitor, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. The ability to selectively functionalize dibrominated indazoles allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

3,5-Dibromo-1H-indazole is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined chemical identifiers and accessible synthetic routes make it a key resource for medicinal chemists. While its dihydro analog, 3,5-Dibromo-3a,7a-dihydro-1H-indazole, is not a readily characterized compound, this guide provides a roadmap for its potential synthesis based on established methodologies for dihydroindazole formation. The strategic use of brominated indazoles in drug discovery programs continues to contribute to the development of new and effective therapies for a range of diseases.

References

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed. This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) which are substantially better than those achievable with an alternative two-step reaction sequence. The reaction is tolerant of functionality on the aromatic ring. (Source: One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC) 3,5-Dibromo-1-methyl-1H-indazole * Cold-chain transportation. CAS No.:52088-11-6. (Source: 52088-11-6|3,5-Dibromo-1-methyl-1H-indazole|BLD Pharm) Synonyms: 3,5-Dibromoindazole ; CAS Number: 40598-76-3 ; Molecular Formula: C7H4Br2N ; Molecular Weight: 275.93. (Source: 1H-Indazole,3,5-dibromo- - CAS Database - ChemNet) Synthesis of oxo-dihydrospiroindazole-based acetyl-CoA carboxylase (ACC) inhibitors is reported. The dihydrospiroindazoles were assembled in a regioselective manner in six steps from substituted hydrazines and protected 4-formylpiperidine. (Source: Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors) A new series of 4,5-dihydro-2H-indazoles was synthesized and evaluated for anti-inflammatory activity using formalin-induced paw edema and turpentine oil-induced granuloma pouch bioassays. (Source: Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed) Analysis Data for Compounds 3a-3y. N. N. 3-methyl-1-phenyl-1H-indazole (3a)2. Yellow oil (89 mg, 86 %). 1H NMR (400 MHz, CDCl3) δ 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H),. 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H). 13C. NMR (100 MHz, CDCl3) δ 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6,. 110.4, 11.9. MS (EI, 70 eV) m/z : 208 (M+), 193, 167, 139, 104, 77. (Source: 3 - Supporting Information) One such critical indazole derivative is 5-Bromo-7-methoxy-1H-indazole (CAS: 1374652-62-6). This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its strategic placement of a bromine atom and a methoxy group on the indazole core provides chemists with versatile handles for further functionalization, allowing for the exploration of diverse chemical spaces. (Source: The Role of Indazole Derivatives in Modern Drug Discovery) A cascade hexadehydro-Diels–Alder (HDDA)/[3 + 2] cycloaddition reaction between tetrayne and N,N′-

Biological activity of dibromo-dihydro-indazole derivatives

An In-Depth Technical Guide to the Biological Activity of Dibromo-Dihydro-Indazole Derivatives

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and approved pharmaceuticals.[1] Its structural versatility allows for extensive modification to modulate pharmacological activity. This guide focuses on a specific, underexplored subclass: dibromo-dihydro-indazole derivatives. We will delve into the rationale behind their synthesis, explore their significant biological activities with a focus on anticancer and anti-inflammatory applications, and provide detailed experimental frameworks for their evaluation. This document serves as a technical resource for researchers and drug development professionals, synthesizing established principles with field-proven insights to illuminate the therapeutic potential of these halogenated heterocyclic compounds.

The Indazole Scaffold: A Gateway to Therapeutic Innovation

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This aromatic system is found in a variety of synthetic compounds and displays a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[4][6]

The introduction of specific substituents onto the indazole ring is a key strategy for optimizing potency, selectivity, and pharmacokinetic profiles.

-

Bromination: Halogen atoms, particularly bromine, can significantly enhance biological activity. They can form halogen bonds with protein targets, increase lipophilicity to improve membrane permeability, and block sites of metabolism, thereby increasing the compound's half-life. The effects of bromo substitutions can be diverse, impacting everything from anticancer to antioxidant activities.[7]

-

Hydrogenation (Dihydro-): Reducing one of the rings to a "dihydro" state disrupts the planarity of the bicyclic system. This added three-dimensionality can lead to more specific and higher-affinity interactions with the complex topology of protein binding sites, potentially improving selectivity and reducing off-target effects.

This guide specifically examines the confluence of these two modifications, exploring the unique biological landscape of dibromo-dihydro-indazole derivatives.

Synthetic Pathways: From Concept to Compound

The synthesis of dibromo-dihydro-indazole derivatives requires a multi-step approach that combines classical heterocyclic chemistry with modern functionalization techniques. The causality behind the chosen synthetic route is to first establish the core dihydro-indazole scaffold and then introduce the bromo-substituents in a controlled manner.

General Synthetic Workflow

A plausible and efficient synthesis begins with the construction of a substituted cyclohexanone, which serves as the precursor to the dihydro-indazole ring system. This is followed by cyclization and subsequent bromination.

Caption: Simplified TRK signaling pathway and the action of indazole inhibitors.

The dibromo substitutions on the indazole ring can enhance binding affinity within the ATP pocket, while the non-planar dihydro structure may allow for interactions with regions of the kinase that are inaccessible to planar molecules, potentially overcoming resistance mutations seen with first-generation inhibitors. [8]

Anti-inflammatory Activity: Modulation of Pro-inflammatory Mediators

Chronic inflammation is a key factor in many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting crucial mediators of the inflammatory response. [9][10]Studies show that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, and reduce the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [10][11] The mechanism likely involves the suppression of signaling pathways, such as NF-κB, that control the transcription of these inflammatory genes. The anti-inflammatory effect is often dose-dependent and can be attributed to the combined inhibition of these key inflammatory molecules. [11]

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly dependent on their substitution patterns. The table below summarizes representative data for related indazole compounds to provide a basis for understanding potential potency.

| Compound Class | Target/Assay | IC₅₀ Value | Reference |

| Indazole Derivative (Compound 2f) | 4T1 Breast Cancer Cell Line | 0.23 µM | [12][13] |

| Indazole Derivative (Compound B31) | Km-12 Cell Line (TRK fusion) | 0.3 nM | [8] |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM | [11] |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 µM | [11] |

| Indazole Derivative (Compound 121) | IDO1 Enzyme | 720 nM | [14] |

Structure-Activity Relationship (SAR) Insights:

-

Bromo Substituents: The position and number of bromine atoms are critical. Dibromination is hypothesized to increase lipophilicity and potency compared to mono-brominated or non-halogenated analogues.

-

Dihydro Core: The saturation of the cyclohexene ring introduces a "bend" in the molecule. This can be crucial for fitting into specific enzymatic pockets and may enhance selectivity for certain kinase isoforms or other protein targets.

-

Other Substituents: Functionalization at other positions (e.g., with amino or nitro groups) can further modulate activity, solubility, and metabolic stability, as seen with 5-aminoindazole's potent COX-2 inhibition. [11]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Objective: To assess the cytotoxic effect of dibromo-dihydro-indazole derivatives on a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 4T1 or Km-12) into 96-well microplates at a density of 3,000-5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value. [1]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the ability of a compound to inhibit the activity of a specific protein kinase (e.g., TRKA).

Methodology:

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the dibromo-dihydro-indazole derivative to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Kinase Reaction: Initiate the phosphorylation reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes). The kinase will transfer a phosphate group from ATP to the substrate.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, linked to a detection system (e.g., fluorescence or luminescence).

-

Data Analysis: The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Future Directions and Conclusion

Dibromo-dihydro-indazole derivatives represent a promising, albeit underexplored, area of medicinal chemistry. Their unique combination of halogenation and non-planar geometry provides a compelling foundation for developing next-generation therapeutics with potentially enhanced potency, selectivity, and improved resistance profiles.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing a library of derivatives with bromine atoms at different positions to precisely map their impact on activity against a panel of kinases and inflammatory targets.

-

In Vivo Evaluation: Advancing lead compounds into animal models of cancer and inflammation to assess their efficacy, pharmacokinetics, and safety profiles. [12]* Mechanism of Action Studies: Utilizing molecular docking and co-crystallography to visualize how these compounds bind to their targets, providing crucial insights for further rational drug design.

References

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).

- Frost, J., et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).

- Saha, S., Pal, D., & Nimse, S. B. (2022). Indazole Derivatives Effective against Gastrointestinal Diseases. Current Topics in Medicinal Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org.

- Synthesis and biological activities of a novel series of indazole deriv

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- Discovery and synthesis of novel indazole deriv

- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.

- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Method for preparing 1H-indazole derivative. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).

- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Semantic Scholar.

- Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.).

- Discovery of novel indazole derivatives as second-gener

- Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.

- Indazole From Natural Resources And Biological Activity. (2022).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. longdom.org [longdom.org]

- 8. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Assessing the Thermodynamic Stability of Novel Heterocyclic Compounds: A Case Study of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

This technical guide provides a comprehensive, field-proven framework for determining the thermodynamic stability of novel, synthesized heterocyclic compounds. For researchers, synthetic chemists, and drug development professionals, understanding a molecule's intrinsic stability is a critical-path parameter that dictates its viability as a drug candidate, its required storage conditions, and its potential degradation pathways. The absence of public data on a specific target, such as 3,5-Dibromo-3a,7a-dihydro-1H-indazole , necessitates a robust, first-principles approach to its characterization.

This document abandons a rigid template in favor of a logical, causality-driven workflow. It is designed not as a mere list of protocols, but as a self-validating system of inquiry. We will use the hypothetical molecule, 3,5-Dibromo-3a,7a-dihydro-1H-indazole, as a practical case study to illustrate the decision-making process behind each experimental choice, thereby grounding the methodology in real-world application.

Foundational Principles: The "Why" Before the "How"

The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements or potential decomposition products. A compound is thermodynamically stable if its decomposition is endergonic (requires energy input) and kinetically stable if the activation energy for decomposition is high. For a pharmaceutical compound, instability can lead to loss of potency, formation of toxic degradants, and unpredictable behavior during formulation.

The indazole scaffold and its derivatives are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of bromine atoms and a dihydro-scaffold, as in our case study, significantly alters the electronic and steric properties, making a thorough stability assessment indispensable. Brominated compounds, in particular, can undergo thermal decomposition to release hydrobromic acid or other reactive species, a critical consideration for both safety and long-term storage.[5][6]

Prerequisite: Unambiguous Structural and Purity Confirmation

Before any thermodynamic assessment, the identity and purity of the analyte must be unequivocally established. Impurities can introduce extraneous thermal events (e.g., melting point depression, additional decomposition steps) that confound the interpretation of stability data.

Protocol 2.1: Full Spectroscopic and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC):

-

Objective: Confirm the covalent structure, including the regiochemistry of the bromine substituents and the stereochemistry of the 3a and 7a protons on the dihydro-ring.

-

Procedure: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire high-resolution ¹H and ¹³C spectra. Run 2D NMR experiments (COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming atom connectivity.

-

Causality: This is the gold standard for structural elucidation in solution. Without a confirmed structure, all subsequent data lacks a valid point of reference.

-

-

Mass Spectrometry (MS):

-

Objective: Determine the molecular weight and isotopic pattern to confirm the elemental formula (C₇H₆Br₂N₂).

-

Procedure: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). The presence of two bromine atoms will generate a characteristic M, M+2, M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1, providing definitive evidence of dibromination.

-

Causality: This technique validates the molecular formula derived from NMR and synthesis.

-

-

Purity Analysis (HPLC-UV/MS):

-

Objective: Quantify the purity of the sample.

-

Procedure: Develop a high-performance liquid chromatography (HPLC) method using a suitable column (e.g., C18) and mobile phase. Detect the analyte using a UV detector at an appropriate wavelength and a mass spectrometer. Purity should ideally be >98% for reliable thermal analysis.

-

Causality: Thermodynamic parameters like melting point and enthalpy of fusion are highly sensitive to impurities. This step ensures the data reflects the compound itself, not a mixture.

-

Core Thermodynamic Stability Workflow

The primary investigation into thermodynamic stability involves subjecting the compound to a controlled temperature program to observe thermal transitions and decomposition events. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of the material's behavior upon heating.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It reveals phase transitions like melting and energetic events like decomposition.

Protocol 3.1.1: DSC Analysis for Melting and Decomposition

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

-

Causality: Small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

-

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

-

Causality: An inert atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule's stability and not a reaction with air.

-

-

Thermal Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature well above the expected decomposition (e.g., 350 °C) at a rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time. Faster rates can shift transition temperatures higher, while slower rates may broaden peaks.

-

-

Data Analysis:

-

Melting Point (Tₘ): Identify the sharp, endothermic peak. The onset temperature is typically reported as the melting point.

-

Enthalpy of Fusion (ΔHբ): Integrate the area of the melting peak. This value relates to the compound's crystallinity and lattice energy.

-

Decomposition: Identify any sharp, exothermic events following the melt. The onset of this exotherm is a critical indicator of thermal decomposition.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying decomposition events and determining the temperature ranges of stability.

Protocol 3.2.1: TGA for Decomposition Profiling

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or platinum TGA pan.

-

Causality: A slightly larger sample mass than in DSC is acceptable and helps ensure accurate mass loss detection.

-

-

Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 50-100 mL/min).

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) vs. temperature.

-

Identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. This should correlate with the exotherm observed in DSC.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Quantify the percentage of mass lost at each step. For our case study, a loss corresponding to HBr or Br₂ could be a potential initial decomposition step.

-

Hypothetical Data Summary

The data from these analyses should be summarized for clarity.

| Parameter | Method | Hypothetical Value for Case Study | Significance |

| Melting Point (Tₘ) | DSC | 175.4 °C | Defines solid-state stability limit; purity indicator. |

| Enthalpy of Fusion (ΔHբ) | DSC | 28.5 J/g | Relates to crystal lattice energy and intermolecular forces. |

| Decomposition Onset (Tₒₙₛₑₜ) | DSC (Exotherm) | 210.1 °C | Temperature at which rapid, energetic decomposition begins. |

| Decomposition Onset (T₅%) | TGA | 215.5 °C | Temperature at which 5% mass loss occurs; a key stability benchmark. |

| Major Mass Loss Step | TGA | 215-280 °C | Indicates the primary decomposition temperature range. |

Elucidating Decomposition Pathways

Identifying the products of decomposition provides mechanistic insight into the molecule's weaknesses. This is crucial for predicting potential toxic degradants in a pharmaceutical context.

Protocol 4.1: Evolved Gas Analysis (TGA-MS)

-

Objective: To identify the chemical nature of the gases evolved during decomposition as measured by TGA.

-

Procedure: Perform a TGA experiment as described in Protocol 3.2.1, but with the gas outlet of the TGA furnace coupled directly to the inlet of a mass spectrometer via a heated transfer line.

-

Data Analysis: Correlate the mass loss events on the TGA curve with the mass spectra of the evolved gases. For 3,5-Dibromo-3a,7a-dihydro-1H-indazole, one might look for the m/z signals corresponding to HBr (m/z 80, 82), Br₂ (m/z 158, 160, 162), or fragments of the indazole ring.

-

Causality: This direct coupling provides unambiguous evidence of what molecules are being lost at specific temperatures, transforming the TGA from a quantitative to a qualitative/mechanistic tool.

Complementary Computational Analysis

In silico methods can complement experimental findings by providing a theoretical basis for the observed stability.

Method 5.1: Density Functional Theory (DFT) Calculations

-

Objective: To calculate bond dissociation energies (BDEs) within the molecule to predict the weakest bond and likely point of initial decomposition.

-

Procedure: Using computational chemistry software (e.g., Gaussian, Spartan), build a model of 3,5-Dibromo-3a,7a-dihydro-1H-indazole. Optimize its geometry using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). Calculate the BDE for key bonds, such as the C-Br, C-N, and N-N bonds.

-

Causality: The bond with the lowest calculated BDE is the most likely to break first upon thermal stress. For instance, the C-Br bond is often weaker than C-H or C-C bonds and could be the initiation point for decomposition.[6] Computational studies can also help rationalize the stability of different radical isomers that may form upon decomposition.[7]

Conclusion and Reporting

A comprehensive thermodynamic stability report for a novel compound like 3,5-Dibromo-3a,7a-dihydro-1H-indazole should synthesize all the above data. It must clearly state the melting point, the onset temperatures for decomposition from both DSC and TGA, the mass loss profile, the identity of evolved gases, and any supporting computational data.

This methodological guide provides the framework to generate such a report. By following this workflow, researchers can confidently characterize the thermodynamic stability of novel compounds, making informed decisions about their potential for further development and ensuring the safety and integrity of their chemical entities.

References

-

Al-Ghorbani, M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 647, 1538-1552. Available at: [Link]

-

Bermudez, J., et al. (1990). 5-HT3 receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929. Available at: [Link]

-

Cerecetto, H., et al. (2005). New 1,2,5-oxadiazole N-oxide derivatives as anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry, 13(24), 6779-6785. Available at: [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). Synthesis and evaluation of novel indazole derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3611-3615. Available at: [Link]

-

Gaikwad, N. D., et al. (2015). Indazole: A medicinally important heterocyclic moiety. European Journal of Medicinal Chemistry, 99, 116-135. Available at: [Link]

-

Hornung, G., & Pötsch, G. (1999). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability, 64(3), 543-548. Available at: [Link]

-

Kim, B. H., et al. (2013). Synthesis and biological evaluation of novel indazole derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4862. Available at: [Link]

-

Markina, N. A., et al. (2012). Synthesis of new 1H-indazole derivatives and their evaluation as inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 20(16), 5036-5045. Available at: [Link]

-

Ruan, J., et al. (2014). Thermal Decomposition of Brominated Butyl Rubber. International Journal of Polymer Science, 2014, 785416. Available at: [Link]

-

Shrivastava, A., et al. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 6, 96985-97009. Available at: [Link]

-

Singh, P., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

Varghese, A. M., & A. K., S. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 46, 17293-17304. Available at: [Link]

-

Zhang, H., et al. (2018). Recent advances in the synthesis of indazole derivatives. Advanced Synthesis & Catalysis, 360(19), 3584-3615. Available at: [Link]

-

Zeynep Köksal, & Zuhal Alim. (2020). Indazole derivatives as inhibitors of bovine milk lactoperoxidase. Drug and Chemical Toxicology, 43(6), 615-620. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility profile of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in organic solvents

Solubility Profile and Characterization Strategy for 3,5-Dibromo-3a,7a-dihydro-1H-indazole

Executive Summary & Compound Identity

Compound: 3,5-Dibromo-3a,7a-dihydro-1H-indazole CAS Registry Number: 1993149-06-6 Molecular Formula: C₇H₆Br₂N₂ Molecular Weight: ~277.95 g/mol [1][2][3]

This technical guide provides a comprehensive framework for understanding the solubility behavior of 3,5-Dibromo-3a,7a-dihydro-1H-indazole , a specific partially saturated intermediate distinct from its fully aromatic analog, 3,5-Dibromo-1H-indazole (CAS 40598-76-3).[2][3]

Critical Application Note: Unlike the planar, fully aromatic indazoles, the 3a,7a-dihydro motif implies a disruption of the benzene ring's aromaticity, likely resulting in a puckered conformation and reduced stability.[2][3] This structural nuance significantly impacts solubility profiles, often enhancing solubility in non-polar solvents compared to the planar aromatic analog but introducing susceptibility to oxidative aromatization or hydrolysis.[2][3] Researchers must prioritize solvent compatibility and solution stability over simple saturation limits.[2][3]

Theoretical Solubility Parameters & Solvent Class Analysis

In the absence of empirical high-throughput screening data for this specific CAS entry, the solubility profile is derived from Structure-Activity Relationship (SAR) analysis of halogenated diaza-heterocycles and the calculated physicochemical properties of the dihydro-indazole scaffold.[2][3]

Physicochemical Drivers

-

Lipophilicity (Predicted LogP): ~2.5 – 3.[2][3]2. The dibromo substitution significantly increases lipophilicity compared to the parent indazole.[2][3]

-

Hydrogen Bonding:

-

Lattice Energy: The non-planar (dihydro) structure likely disrupts efficient pi-stacking in the crystal lattice, potentially lowering the melting point and increasing solubility in organic solvents compared to the fully aromatic analog.[2][3]

Predicted Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary choice.[2][3] Dipole-dipole interactions disrupt the crystal lattice effectively.[2][3] Excellent for stock solutions. |

| Chlorinated | DCM, Chloroform | Good (>20 mg/mL) | Favorable dispersion interactions with the bromo-substituents.[2][3] Recommended for synthesis and extraction.[2][3] |

| Polar Protic | Methanol, Ethanol | Moderate (5–15 mg/mL) | Soluble, but limited by the hydrophobic dibromo-motif.[2] Solubility increases significantly with heat (re-crystallization potential).[2][3] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (10–25 mg/mL) | Good general solubility; THF is preferred for reactions due to better solvation of the N-H moiety.[2][3] |

| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | The polar diaza-ring prevents significant dissolution, despite the bromo-groups.[2][3] Useful as anti-solvents.[2][3] |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Highly hydrophobic.[2][3] Requires co-solvents (e.g., 10% DMSO) or cyclodextrin complexation for biological assays.[2][3] |

Experimental Protocols for Solubility Determination

Given the potential instability of the dihydro-scaffold, standard equilibrium methods (24-hour shake flask) may yield inaccurate results due to degradation.[2][3] The following protocols are designed for rapid, stability-aware determination .

Protocol A: Kinetic Solubility Screening (High-Throughput)

Best for: Rapid estimation for biological assays or reaction screening.[2][3]

Materials:

Workflow:

-

Stock Preparation: Dissolve compound in DMSO to 10 mM (approx. 2.8 mg/mL).[2][3] Note: If precipitation occurs immediately, the compound is highly insoluble.[2][3]

-

Spiking: Spike the DMSO stock into the target solvent (e.g., PBS) to reach final concentrations of 1, 10, 50, and 100 µM. Keep DMSO <1% v/v.[2][3]

-

Incubation: Shake for 2 hours at 25°C. Do not exceed 4 hours to minimize aromatization risk.

-

Filtration: Filter using a 0.45 µm PTFE filter plate to remove precipitates.

-

Analysis: Quantify filtrate concentration via UV-Vis (absorbance at λ_max, typically ~280-300 nm) against a standard curve.

Protocol B: Gravimetric Saturation Method (Synthesis Scale)

Best for: Determining maximum solubility in organic solvents for process chemistry.[2][3]

-

Preparation: Place 50 mg of 3,5-Dibromo-3a,7a-dihydro-1H-indazole into a 4 mL scintillation vial.

-

Solvent Addition: Add the target solvent (e.g., DCM, MeOH) in 100 µL aliquots.[2][3]

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is permitted but monitor temperature.

-

Endpoint: Record the volume required to achieve a clear solution.

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[2][3]

-

Stability Check (Crucial): Analyze the dissolved material via HPLC/TLC immediately to confirm it has not oxidized to the fully aromatic 3,5-dibromo-1H-indazole.[2][3]

Visualization: Solubility & Stability Assessment Workflow

The following diagram illustrates the decision logic for selecting solvents and verifying compound integrity during solubility testing.

Figure 1: Decision matrix for solubility testing, emphasizing the critical stability check required for dihydro-indazole intermediates.

Handling & Storage Recommendations

-

Stock Solutions: Prepare fresh in DMSO or DMF .[2][3] Avoid storing stock solutions for >1 week unless stored at -20°C under inert gas (Nitrogen/Argon).

-

Oxidation Risk: The "dihydro" functionality is susceptible to air oxidation.[2][3] Always purge solvents with nitrogen before dissolving if the solution will be stored.[3]

-

Crystallization: If re-crystallization is required, a DCM/Hexane or Ethanol/Water system is recommended, relying on the temperature-dependent solubility in the polar component.[2][3]

References

-

Sigma-Aldrich. (n.d.).[2] 3,5-Dibromo-3a,7a-dihydro-1H-indazole Product Information. Retrieved from [2]

-

PubChem. (2025).[2][5] Compound Summary: 3,5-Dibromo-1H-indazole (Analog Reference).[2][3] National Library of Medicine.[2] Retrieved from [2]

-

Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

-

Votano, J. R., et al. (2004).[2] Kinetic solubility determination of research compounds. Journal of Pharmaceutical Sciences.

Sources

- 1. CAS#:61196-66-5 | 4-[(3R,5S)-5-(2,4-dimethylphenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine,dihydrochloride | Chemsrc [chemsrc.com]

- 2. 1H-Indazole [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Operational Protocols for Brominated Indazoles

Introduction: The Dual Nature of Brominated Indazoles

Brominated indazoles (e.g., 3-bromoindazole, 5-bromoindazole) are critical scaffolds in modern drug discovery, particularly for kinase inhibitors and CNS-targeting agents. Their utility lies in the labile C-Br bond, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

However, this same reactivity presents specific safety challenges.[1] Beyond standard GHS classifications, these compounds possess latent electrophilicity and sensitization potential . This guide transcends the static nature of a standard SDS, providing a dynamic, workflow-integrated safety protocol for research environments.

Hazard Identification & Toxicology Profile

Core GHS Classifications

While specific isomers vary slightly, the brominated indazole class generally adheres to the following hazard profile.

| Hazard Class | Category | H-Code | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Systemic absorption; potential interference with metabolic pathways. |

| Skin Irritation | 2 | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; local inflammation. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation | Physical abrasion (dust) and chemical irritation of mucous membranes. |

| STOT - SE | 3 | H335 | May cause respiratory irritation | Inhalation of fine particulates triggers bronchial irritation. |

The "Hidden" Hazards (Expert Insight)

-

Sensitization Potential: Indazoles are nitrogen-rich heterocycles. Repeated dermal exposure can lead to hypersensitivity. Researchers often dismiss "irritants" until they develop a permanent allergy.

-

Lithium-Halogen Exchange Risks: A common workflow involves converting bromoindazoles to lithiated species (using

-BuLi). This intermediate is pyrophoric and highly moisture-sensitive, creating a risk profile far exceeding the starting material [1]. -

Photolytic Instability: The C-Br bond is susceptible to homolytic cleavage under UV light, generating radical species that can degrade the compound and potentially form corrosive HBr in situ.

Hazard Assessment Workflow

The following diagram outlines the decision logic for assessing risk before opening the bottle.

Figure 1: Pre-experimental hazard assessment logic flow.

Storage and Engineering Controls[2]

Storage Protocols

-

Temperature: Store at 2–8°C. While many bromoindazoles are stable at room temperature, cold storage minimizes the rate of potential debromination or oxidation over long periods.

-

Light Protection: Amber vials are mandatory . As noted, UV light can cleave the C-Br bond.

-

Atmosphere: Store under nitrogen or argon if the specific derivative is electron-rich (e.g., amino-substituted), as these are prone to oxidation [2].

Engineering Controls

-

Primary Containment: All weighing of solids must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Brominated indazoles often exist as "fluffy" crystalline solids that accumulate static charge. Use an anti-static gun (polonium source or piezo-electric) before weighing to prevent powder scattering.

-

Why? Scattering leads to invisible surface contamination, a primary vector for sensitization.

-

Operational Protocols: Synthesis & Handling

Protocol A: Safe Weighing & Solubilization

Objective: Minimize dust generation and dermal exposure.[1]

-

PPE: Nitrile gloves (double gloved recommended, 0.11 mm min thickness), lab coat, safety glasses.

-

Setup: Place the balance inside the hood. If the balance is external, use a transfer vessel (e.g., a capped vial) to move the solid.

-

Technique:

-

Neutralize static on the spatula and vial using an anti-static gun.

-

Transfer solid gently. Do not "dump."

-

Immediately wipe the exterior of the vial with a solvent-dampened tissue (acetone or ethanol) before removing it from the hood. This removes invisible dust traces.

-

Protocol B: Metal-Halogen Exchange (High Risk)

Context: Converting 5-bromoindazole to a nucleophile using

-

Drying: Flame-dry or oven-dry all glassware. Assemble hot under argon flow.

-

Solvent: Use anhydrous THF (inhibitor-free). Water content must be <50 ppm.

-

Temperature: Cool reaction vessel to -78°C (dry ice/acetone) before adding the lithium reagent.

-

Causality: The Lithium-Bromine exchange is exothermic. At higher temperatures, the lithiated indazole can undergo "scrambling" or react with the THF solvent [3].

-

-

Quenching: NEVER quench directly with water. Use a diluted buffer (e.g., sat. NH₄Cl) added dropwise at -20°C to control hydrogen evolution.

Protocol C: Palladium-Catalyzed Coupling (Standard Risk)

Context: Suzuki coupling with a boronic acid.

Figure 2: Workflow for Pd-catalyzed cross-coupling of brominated indazoles.

Emergency Response

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[2][3][4][5] Critical: Lift eyelids to ensure particulate removal.

-

Skin Contact: Wash with soap and water.[1][2][5][6] Do not use ethanol or acetone; these solvents can increase the permeability of the skin, driving the indazole deeper into the dermis.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

Spill Management Logic

Brominated indazoles are toxic to aquatic life (halogenated organic). Spills must be contained.[5][7][8][9]

Figure 3: Decision tree for spill containment and cleanup.[4]

Waste Management

Proper disposal is a legal and ethical requirement. Brominated compounds are Persistent Organic Pollutants (POPs) candidates if released.

-

Segregation: Segregate into Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste streams) as this increases the cost and complexity of incineration [4].

-

Aqueous Streams: Aqueous layers from workups (e.g., Suzuki coupling washes) often contain traces of the brominated starting material. These should be extracted with organic solvent (EtOAc) to pull the halogenated material into the organic waste stream before the water is neutralized and discarded.

-

Silica Gel: Silica used for purification contains adsorbed brominated compounds. Dispose of this as Solid Hazardous Waste , not general trash.

References

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Indazoles. Retrieved from [Link]

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.es [fishersci.es]

- 3. fishersci.com [fishersci.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. uakron.edu [uakron.edu]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. aksci.com [aksci.com]

Metabolic stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a cornerstone of modern drug discovery, directly influencing its pharmacokinetic profile, efficacy, and safety.[1] This guide provides a comprehensive, in-depth framework for assessing the in vitro metabolic stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole, a halogenated heterocyclic compound. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach. We will explore the theoretical underpinnings of drug metabolism, provide detailed, step-by-step protocols for human liver microsome (HLM) assays, detail the analytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guide the user through data analysis and interpretation. This whitepaper is designed to equip researchers with the expertise to design, execute, and interpret in vitro metabolic stability studies, transforming raw data into actionable insights for lead optimization and candidate selection.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from discovery to clinical application, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[2] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions (DDIs).[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] Early assessment of metabolic stability allows for the strategic modification of drug candidates to optimize their pharmacokinetic properties, a practice that reduces late-stage attrition and enhances the likelihood of clinical success.[5][6]

1.1. Spotlight on 3,5-Dibromo-3a,7a-dihydro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[7] The inclusion of bromine atoms in the 3,5-Dibromo-3a,7a-dihydro-1H-indazole structure introduces specific metabolic considerations. Halogenated compounds can be subject to various metabolic pathways, including oxidative dehalogenation and cytochrome P450 (CYP)-mediated oxidation, which can significantly alter their clearance and metabolite profile.[8] Therefore, a precise understanding of this molecule's metabolic fate is essential for its development.

Theoretical Framework: The Biochemistry of Drug Metabolism

Drug metabolism primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.[3]

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar groups (e.g., -OH, -NH2, -SH) on the parent molecule. This is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[1][3] For a compound like 3,5-Dibromo-3a,7a-dihydro-1H-indazole, likely Phase I pathways include hydroxylation on the indazole ring or aliphatic portions, and potentially oxidative debromination.[8][9]

-

Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the newly formed polar handle from Phase I, greatly increasing water solubility and facilitating excretion.

In vitro metabolic stability studies typically focus on Phase I metabolism, as it is often the rate-limiting step in a drug's clearance.[10] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP450 enzymes and are therefore an excellent and widely used test system for this purpose.[11][12]

Experimental Design: A Robust In Vitro Assessment

The primary objective is to determine the rate at which 3,5-Dibromo-3a,7a-dihydro-1H-indazole is metabolized by liver enzymes. This is achieved by monitoring the disappearance of the parent compound over time in a controlled enzymatic reaction.

3.1. Selection of In Vitro Systems

While several systems exist (e.g., S9 fractions, recombinant enzymes), primary hepatocytes and liver microsomes are the most common.[12][13]

-

Hepatocytes: Considered the "gold standard," as they contain a full complement of Phase I and Phase II enzymes and cofactors.[11][14] However, they are more expensive and have a shorter experimental lifespan.

-

Liver Microsomes: These subcellular fractions are cost-effective, easy to use, and contain high concentrations of CYP450 and UDP-glucuronosyltransferases (UGTs), making them ideal for high-throughput screening of Phase I metabolic stability.[11][15]

For this guide, we will focus on Human Liver Microsomes (HLM) as they provide a highly relevant, robust, and widely accepted model for predicting human hepatic clearance.[16]

3.2. Overall Experimental Workflow

The process involves incubating the test compound with liver microsomes and an essential cofactor, stopping the reaction at various time points, and quantifying the remaining parent compound using LC-MS/MS.

Caption: High-level workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocols

4.1. Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol describes a standard assay to determine metabolic stability by monitoring substrate depletion.

Causality Behind Key Parameters:

-

Test Compound Concentration (1 µM): This concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.[17]

-

HLM Protein Concentration (0.5 mg/mL): This provides sufficient enzymatic activity to observe metabolism of moderately stable compounds within a reasonable timeframe without being overly aggressive for rapidly metabolized compounds.[15]

-

NADPH (1 mM): Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that provides the reducing equivalents required for CYP450 enzyme activity.[18] Its omission serves as a crucial negative control.

-

Incubation at 37°C: This mimics physiological temperature, ensuring optimal enzyme activity.[18]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Test Compound Working Solution (2 µM): Prepare from a 10 mM DMSO stock. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[17]

-

Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.

-

HLM Suspension (1 mg/mL): Thaw pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to 1 mg/mL in ice-cold phosphate buffer. Keep on ice.[18]

-

NADPH Solution (2 mM): Prepare fresh in phosphate buffer.

-

-

Incubation Plate Setup:

-

In a 96-well plate, add 50 µL of the 1 mg/mL HLM suspension to the required wells.

-

Add 50 µL of phosphate buffer to "minus-cofactor" control wells.

-

-

Pre-Incubation:

-

Add 50 µL of the 2 µM test compound working solution to all wells.

-

The total volume is now 100 µL, and the concentrations are halved (HLM: 0.5 mg/mL, Compound: 1 µM).

-

Seal the plate and pre-incubate for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by adding 100 µL of 2 mM NADPH solution to all wells except the "minus-cofactor" controls. Add 100 µL of buffer to the minus-cofactor wells.

-

Immediately after adding NADPH, collect the first aliquot (50 µL) for the T=0 min time point and transfer it to a new 96-well plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard (Quench Plate).

-

Return the incubation plate to the 37°C incubator.

-

Collect subsequent 50 µL aliquots at pre-determined time points (e.g., 5, 15, 30, 45, and 60 minutes), transferring each to the Quench Plate.

-

-

Reaction Termination (Quenching):

-

The ice-cold acetonitrile serves to stop the enzymatic reaction by precipitating the microsomal proteins.[10] The internal standard (a structurally similar, stable compound) is crucial for correcting variations in sample processing and instrument response.

-

Caption: Detailed workflow for the HLM incubation and sampling procedure.

4.2. Protocol 2: Analytical Method via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity, selectivity, and speed, allowing for precise quantification of the parent drug even in a complex biological matrix.[19][20][21]

-

Sample Preparation:

-

After quenching, seal the Quench Plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: UPLC/HPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is standard.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A rapid gradient (e.g., 5% to 95% B in 2-3 minutes) to ensure fast elution and high throughput.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode is common for nitrogen-containing heterocycles.

-

Detection: Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor ion-to-product ion transition for the test compound and the internal standard, minimizing interference from the matrix.

-

Data Analysis and Interpretation

5.1. Quantification

The amount of parent compound remaining at each time point is determined by calculating the ratio of its peak area to the internal standard's peak area. This ratio is then expressed as a percentage of the ratio at T=0.

5.2. Calculation of Metabolic Stability Parameters

-

Plot the Data: Plot the natural logarithm (ln) of the percent remaining compound versus incubation time.

-

Determine the Slope: The slope of the initial linear portion of this curve represents the elimination rate constant (k). This is determined by linear regression.

-

Calculate Half-Life (t½):

-

Formula: t½ = -0.693 / k

-

Interpretation: The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

-

-

Calculate Intrinsic Clearance (Clint):

-

Formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of Microsomal Protein (mg))

-

Interpretation: Clint represents the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[4][5] It is the most common and useful parameter for ranking compounds and for in vitro-in vivo extrapolation (IVIVE).

-

5.3. Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Metabolic Stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole in HLM

| Time (min) | % Remaining (Mean ± SD) | ln(% Remaining) |

| 0 | 100 ± 0 | 4.61 |

| 5 | 85.2 ± 3.1 | 4.45 |

| 15 | 60.1 ± 4.5 | 4.09 |

| 30 | 34.5 ± 2.8 | 3.54 |

| 45 | 20.8 ± 1.9 | 3.04 |

| 60 | 11.7 ± 2.2 | 2.46 |

| 60 (-NADPH) | 98.5 ± 2.5 | 4.59 |

Hypothetical data for illustrative purposes.

Table 2: Calculated Metabolic Stability Parameters

| Parameter | Value | Unit | Classification |

| Slope (k) | -0.035 | min⁻¹ | - |

| Half-Life (t½) | 19.8 | minutes | Moderate Stability |

| Intrinsic Clearance (Clint) | 70.0 | µL/min/mg | Moderate Clearance |

Calculations based on the hypothetical data in Table 1.

5.4. Interpretation of Results

-

Controls: The "-NADPH" control showing minimal compound loss (>95% remaining) confirms that the observed degradation is enzyme-mediated and not due to chemical instability.[22] A positive control compound (e.g., Midazolam, a known CYP3A4 substrate) should also be run to ensure the microsomes are active.[17]

-

Classification: Based on the calculated t½ and Clint, the compound can be classified. While classification schemes vary, a common interpretation is:

-

High Clearance: t½ < 15 min; Clint > 80 µL/min/mg

-

Moderate Clearance: t½ 15-60 min; Clint 20-80 µL/min/mg

-

Low Clearance: t½ > 60 min; Clint < 20 µL/min/mg

-

In our hypothetical example, 3,5-Dibromo-3a,7a-dihydro-1H-indazole would be classified as a compound with moderate metabolic stability. This suggests it is likely to have an acceptable in vivo half-life, warranting further investigation.

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded approach to evaluating the in vitro metabolic stability of 3,5-Dibromo-3a,7a-dihydro-1H-indazole. By employing a human liver microsome assay with LC-MS/MS analysis, we can reliably calculate key parameters like half-life and intrinsic clearance. These data points are crucial for making informed decisions in the drug discovery cascade, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[23]

Following this initial stability assessment, subsequent studies could include:

-

Metabolite Identification (Met-ID): To identify the specific molecular "hot spots" susceptible to metabolism.[24]

-

Reaction Phenotyping: To determine which specific CYP450 isozymes are responsible for the compound's metabolism.[14]

-

Cross-Species Comparison: Performing the assay with rat and mouse liver microsomes to identify a suitable animal model for preclinical toxicology and pharmacokinetic studies.[25]

By integrating these studies, researchers can build a comprehensive metabolic profile, significantly de-risking the progression of promising compounds into clinical development.

References

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology. [Link]

-

Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Evotec. (2020, January). US FDA In Vitro DDI Guidance. [Link]

-